
Ethanol, 1-(tributylstannyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanol, 1-(tributylstannyl)-: is an organotin compound with the molecular formula C14H32OSn . It is a colorless liquid that is used in various chemical reactions and industrial applications. The presence of the tributylstannyl group makes it a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethanol, 1-(tributylstannyl)- typically involves the reaction of tributyltin hydride with formaldehyde in the presence of a base such as diisopropylamine. The reaction is carried out in a solvent like tetrahydrofuran under an inert atmosphere to prevent oxidation. The product is then purified through extraction and distillation .
Industrial Production Methods: Industrial production of Ethanol, 1-(tributylstannyl)- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .
Analyse Chemischer Reaktionen
Types of Reactions: Ethanol, 1-(tributylstannyl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form simpler organotin compounds.
Substitution: It participates in nucleophilic substitution reactions, where the tributylstannyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reagents such as halides and organolithium compounds are commonly employed.
Major Products Formed:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Simpler organotin compounds.
Substitution: Various substituted organotin compounds.
Wissenschaftliche Forschungsanwendungen
Ethanol, 1-(tributylstannyl)- has several applications in scientific research:
Biology: It is used as a reagent in the synthesis of biologically active compounds.
Medicine: It is involved in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Ethanol, 1-(tributylstannyl)- involves the formation of a reactive intermediate that can participate in various chemical reactions. The tributylstannyl group acts as a leaving group, facilitating nucleophilic substitution reactions. The compound can also form complexes with transition metals, enhancing its reactivity in catalytic processes.
Vergleich Mit ähnlichen Verbindungen
- Methanol, 1-(tributylstannyl)-
- Propanol, 1-(tributylstannyl)-
- Butanol, 1-(tributylstannyl)-
Comparison: Ethanol, 1-(tributylstannyl)- is unique due to its specific reactivity and stability. Compared to Methanol, 1-(tributylstannyl)-, it has a higher molecular weight and different reactivity patterns. Propanol, 1-(tributylstannyl)- and Butanol, 1-(tributylstannyl)- have longer carbon chains, which can affect their solubility and reactivity in different solvents .
Eigenschaften
CAS-Nummer |
142548-99-0 |
|---|---|
Molekularformel |
C14H32OSn |
Molekulargewicht |
335.11 g/mol |
IUPAC-Name |
1-tributylstannylethanol |
InChI |
InChI=1S/3C4H9.C2H5O.Sn/c3*1-3-4-2;1-2-3;/h3*1,3-4H2,2H3;2-3H,1H3; |
InChI-Schlüssel |
KXJANRJHCPGCSA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)C(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


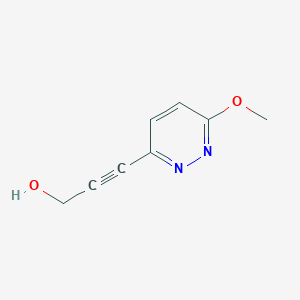
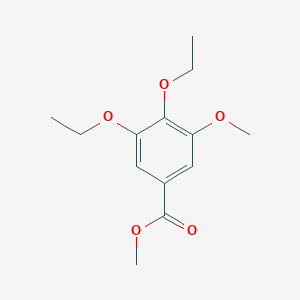
![(5S)-2,4,5-Trimethyl-5,6,7,8-tetrahydronaphtho[2,3-b]furan-9-ol](/img/structure/B12546641.png)
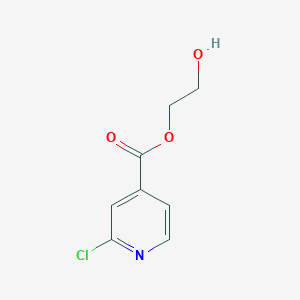
![2-Bromo-4-{[tert-butyl(dimethyl)silyl]oxy}cyclopent-2-en-1-one](/img/structure/B12546661.png)

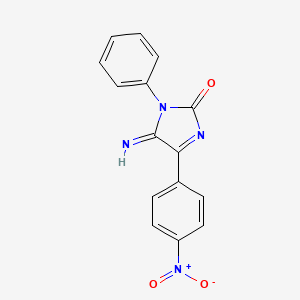
![2-({[3,5-Bis(trifluoromethyl)phenyl]methoxy}methyl)-2-phenylpiperidine](/img/structure/B12546671.png)
![Bis[4-[4-(4-aminophenoxy)phenoxy]phenyl]methanone](/img/structure/B12546690.png)

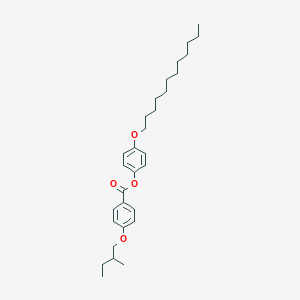


![N-[(Benzyloxy)carbonyl]-L-alanyl-L-valyl-2-methylalanyl-L-proline](/img/structure/B12546726.png)
